molecular formula C3H11BClNO2 B2845797 (3-Aminopropyl)boronic acid hydrochloride CAS No. 144396-20-3

(3-Aminopropyl)boronic acid hydrochloride

Cat. No.: B2845797
CAS No.: 144396-20-3
M. Wt: 139.39
InChI Key: YQTBDWPUQUOUDB-UHFFFAOYSA-N
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Description

(3-Aminopropyl)boronic acid hydrochloride is an organic compound with the chemical formula C3H10BNO2·HCl. It is a derivative of boronic acid, characterized by the presence of an amino group attached to a propyl chain, which is further bonded to a boronic acid moiety. This compound is commonly used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)boronic acid hydrochloride typically involves the reaction of 3-aminopropylamine with boronic acid derivatives. One common method includes the following steps:

    Reaction of 3-aminopropylamine with boronic acid: This reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

    Formation of the hydrochloride salt: The resulting (3-Aminopropyl)boronic acid is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Using large reactors to mix 3-aminopropylamine and boronic acid derivatives.

    Purification: Employing techniques such as recrystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (3-Aminopropyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The amino group can participate in nucleophilic substitution reactions.

    Coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Complexation reactions: The boronic acid moiety can form complexes with diols and other Lewis bases.

Common Reagents and Conditions:

    Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.

    Suzuki-Miyaura coupling: Requires palladium catalysts and bases like potassium carbonate in an organic solvent.

    Complexation reactions: Often performed in aqueous or alcoholic solutions at room temperature.

Major Products:

    Substitution reactions: Yield substituted amines or amides.

    Suzuki-Miyaura coupling: Produce biaryl compounds.

    Complexation reactions: Form stable boronate esters.

Scientific Research Applications

(3-Aminopropyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with diols.

Comparison with Similar Compounds

  • (3-Aminophenyl)boronic acid hydrochloride
  • (4-Aminophenyl)boronic acid hydrochloride
  • (2-Aminophenyl)boronic acid hydrochloride

Comparison:

  • (3-Aminopropyl)boronic acid hydrochloride is unique due to its propyl chain, which provides different steric and electronic properties compared to phenyl derivatives.
  • (3-Aminophenyl)boronic acid hydrochloride has a phenyl ring, which can participate in π-π interactions, making it suitable for different types of reactions.
  • (4-Aminophenyl)boronic acid hydrochloride and (2-Aminophenyl)boronic acid hydrochloride have different positional isomers of the amino group, affecting their reactivity and interaction with other molecules.

Properties

IUPAC Name

3-aminopropylboronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10BNO2.ClH/c5-3-1-2-4(6)7;/h6-7H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTBDWPUQUOUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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